Cas no 33090-55-0 (Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate)
Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate
- 5-CYANO-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
- AKOS022172630
- A5911
- Ethyl5-cyano-1-methyl-1H-pyrazole-4-carboxylate
- ethyl 5-cyano-1-methylpyrazole-4-carboxylate
- DTXSID30416034
- InChI=1/C8H9N3O2/c1-3-13-8(12)6-5-10-11(2)7(6)4-9/h5H,3H2,1-2H
- FT-0720705
- 33090-55-0
- DB-068749
-
- Inchi: 1S/C8H9N3O2/c1-3-13-8(12)6-5-10-11(2)7(6)4-9/h5H,3H2,1-2H3
- InChI Key: JMOPFCBJDZNXEV-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=NN(C)C=1C#N)=O
Computed Properties
- Exact Mass: 179.069476538g/mol
- Monoisotopic Mass: 179.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 67.9Ų
Experimental Properties
- Density: 1.21
- Melting Point: 32-34 ºC
- Boiling Point: 347 ºC
- Flash Point: 164 ºC
Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM189007-1g |
ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate |
33090-55-0 | 95% | 1g |
$439 | 2021-08-05 | |
| Alichem | A049003063-1g |
Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate |
33090-55-0 | 95% | 1g |
$371.42 | 2023-09-02 | |
| Chemenu | CM189007-1g |
ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate |
33090-55-0 | 95% | 1g |
$416 | 2023-02-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733459-1g |
Ethyl 5-cyano-1-methyl-1h-pyrazole-4-carboxylate |
33090-55-0 | 98% | 1g |
¥2625.00 | 2024-05-19 | |
| Ambeed | A410210-1g |
Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate |
33090-55-0 | 95+% | 1g |
$375.0 | 2024-04-20 |
Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate Suppliers
Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate
Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 33090-55-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate, identified by its CAS number 33090-55-0, is a significant intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its pyrazole core structure, has garnered considerable attention due to its utility in the synthesis of various bioactive molecules. The presence of both cyano and ester functional groups makes it a valuable building block for medicinal chemists exploring novel therapeutic agents.
The pyrazole scaffold is a privileged structure in drug discovery, known for its broad biological activity and favorable pharmacokinetic properties. Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate leverages this advantage by serving as a precursor for the development of compounds with potential applications in treating a range of diseases, including inflammatory disorders and infectious diseases. Recent studies have highlighted its role in the synthesis of inhibitors targeting specific enzymatic pathways, underscoring its importance in drug development pipelines.
In the context of modern pharmaceutical synthesis, the compound's versatility is further enhanced by its ability to undergo various chemical transformations. The cyano group can be reduced to an amine, while the ester functionality can be hydrolyzed to a carboxylic acid. These transformations open up multiple avenues for structural diversification, enabling the creation of novel analogs with tailored biological properties. The growing interest in fragment-based drug design has also positioned Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate as a key candidate for generating lead compounds.
Recent advancements in computational chemistry have facilitated the rational design of molecules using Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate as a starting point. Molecular modeling studies have demonstrated its potential as a scaffold for designing ligands that interact with biological targets with high specificity. For instance, research has shown that derivatives of this compound can exhibit inhibitory activity against enzymes involved in cancer metabolism, suggesting their therapeutic potential in oncology.
The compound's significance extends beyond academic research; it has found practical applications in industrial settings as well. Pharmaceutical companies are increasingly incorporating Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate into their synthetic routes due to its cost-effectiveness and scalability. The ability to produce large quantities of this intermediate without compromising purity has made it a preferred choice for large-scale drug manufacturing processes.
Moreover, the environmental impact of using Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate has been a subject of interest. Modern synthetic methodologies emphasize green chemistry principles, and researchers are exploring sustainable ways to produce this compound while minimizing waste and energy consumption. Such efforts align with global initiatives aimed at reducing the ecological footprint of pharmaceutical manufacturing.
The future prospects of Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate are promising, with ongoing research uncovering new applications and synthetic strategies. As the demand for innovative therapeutic solutions grows, this compound is poised to play an increasingly pivotal role in the development of next-generation drugs. Its unique structural features and chemical properties make it an indispensable tool for medicinal chemists striving to push the boundaries of drug discovery.
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